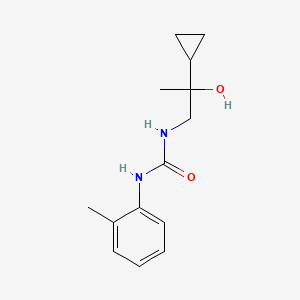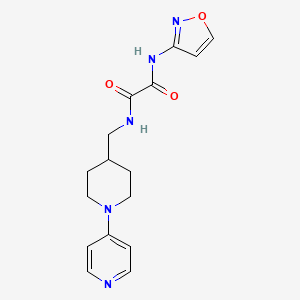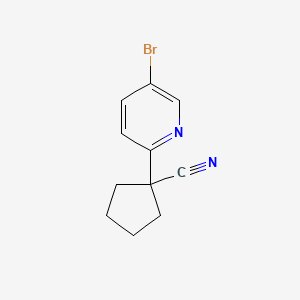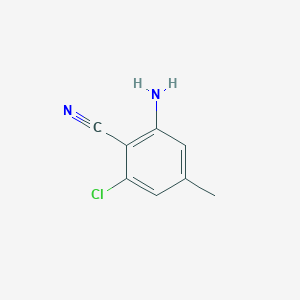![molecular formula C20H31N3O2 B2657329 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea CAS No. 1210193-70-6](/img/structure/B2657329.png)
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclohexyl group, a phenylmorpholine moiety, and a urea linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea typically involves the following steps:
Formation of the phenylmorpholine intermediate: This step involves the reaction of phenylamine with morpholine under appropriate conditions to form 2-phenylmorpholine.
Alkylation: The phenylmorpholine intermediate is then alkylated with a suitable alkylating agent to introduce the propyl group, resulting in 3-(2-phenylmorpholin-4-yl)propylamine.
Urea formation: Finally, the 3-(2-phenylmorpholin-4-yl)propylamine is reacted with cyclohexyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted urea derivatives with different nucleophilic groups.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]thiourea: Similar structure with a thiourea group instead of a urea group.
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]carbamate: Similar structure with a carbamate group instead of a urea group.
Uniqueness
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea linkage, combined with the cyclohexyl and phenylmorpholine moieties, makes it a versatile compound for various applications in scientific research.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[3-(2-phenylmorpholin-4-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c24-20(22-18-10-5-2-6-11-18)21-12-7-13-23-14-15-25-19(16-23)17-8-3-1-4-9-17/h1,3-4,8-9,18-19H,2,5-7,10-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVUMLKSMUWLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2657252.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2657254.png)
![(E)-N1-(furan-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2657255.png)
![2-[(Tert-butoxy)carbonyl]-1-chlorocyclopropane-1-carboxylic acid](/img/structure/B2657260.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2657264.png)
![6-(thiophen-2-ylmethyl)-4-(2-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2657266.png)

![3-chloro-N-cyano-4-fluoro-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2657269.png)
